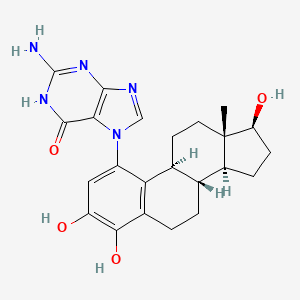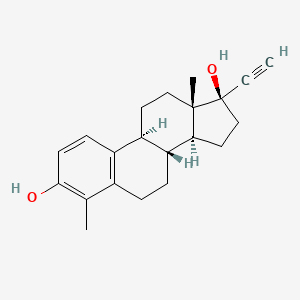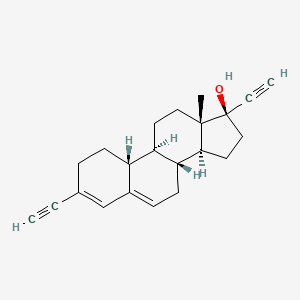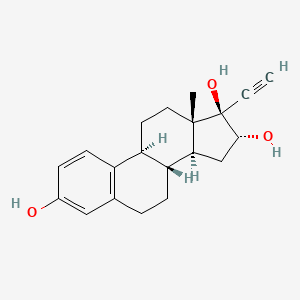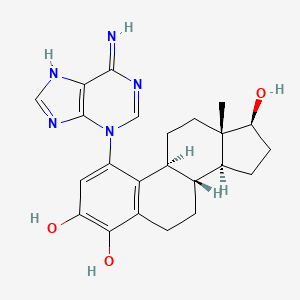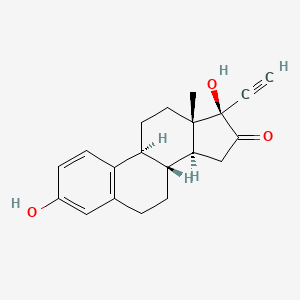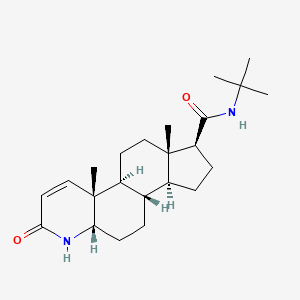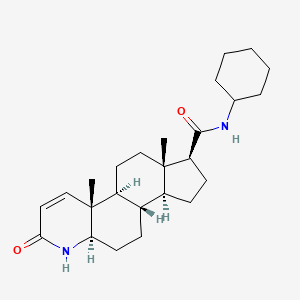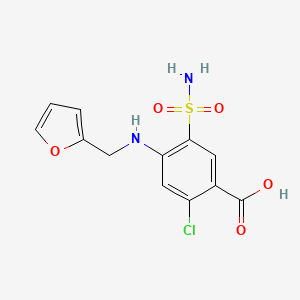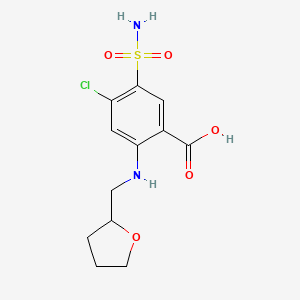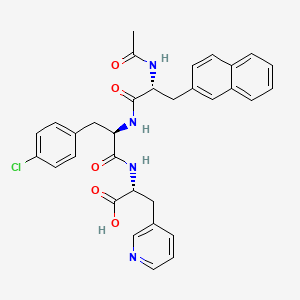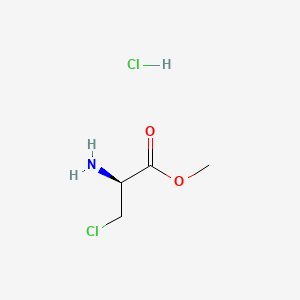
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of alanine, where the amino group is substituted with a chlorine atom at the beta position. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-alanine.
Chlorination: The beta position of (S)-alanine is chlorinated using thionyl chloride or phosphorus pentachloride.
Esterification: The resulting (S)-2-amino-3-chloropropanoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form (S)-Methyl 2-amino-3-chloropropanoate.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of thionyl chloride or phosphorus pentachloride.
Continuous Esterification: Employing continuous flow reactors for the esterification step to increase efficiency.
Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form (S)-Methyl 2-amino-3-propanol.
Oxidation Reactions: Oxidation can lead to the formation of (S)-Methyl 2-amino-3-chloropropanoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiol compounds under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: (S)-Methyl 2-amino-3-hydroxypropanoate, (S)-Methyl 2-amino-3-aminopropanoate.
Reduction: (S)-Methyl 2-amino-3-propanol.
Oxidation: (S)-Methyl 2-amino-3-chloropropanoic acid.
科学的研究の応用
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and as a precursor for various chemical compounds.
作用機序
The mechanism of action of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters in the central nervous system, influencing neurotransmitter levels and signaling pathways.
類似化合物との比較
Similar Compounds
(S)-Methyl 2-amino-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a chlorine atom.
(S)-Methyl 2-amino-3-aminopropanoate: Contains an amino group instead of a chlorine atom.
(S)-Methyl 2-amino-3-propanol: The chlorine atom is replaced by a hydroxyl group.
Uniqueness
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications and research studies where chlorinated intermediates are required.
特性
IUPAC Name |
methyl (2S)-2-amino-3-chloropropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBCSXDEXRDSX-AENDTGMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112346-82-4 |
Source


|
| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
